2-bromo-N-(2,3-difluorophenyl)acetamide
Description
2-Bromo-N-(2,3-difluorophenyl)acetamide is a halogenated acetamide derivative characterized by a bromo-substituted acetamide group attached to a 2,3-difluorophenyl ring. The compound’s molecular formula is C₈H₇BrF₂NO, with a molecular weight of 263.05 g/mol.
The synthesis of such compounds typically involves coupling a bromo-substituted acetic acid derivative with a substituted aniline via carbodiimide-mediated amidation (). For example, 3,4-difluoroaniline might react with 2-bromoacetyl chloride in the presence of triethylamine to yield the target compound ().
Properties
Molecular Formula |
C8H6BrF2NO |
|---|---|
Molecular Weight |
250.04 g/mol |
IUPAC Name |
2-bromo-N-(2,3-difluorophenyl)acetamide |
InChI |
InChI=1S/C8H6BrF2NO/c9-4-7(13)12-6-3-1-2-5(10)8(6)11/h1-3H,4H2,(H,12,13) |
InChI Key |
ZHTXMNDZGFHTAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)NC(=O)CBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substitutional Variations
The following table compares 2-bromo-N-(2,3-difluorophenyl)acetamide with structurally related halogenated acetamides:
Physicochemical Properties
- Molecular Weight : Ranges from 215.06 g/mol (2-bromo-N-(4-fluorophenyl)acetamide, ) to 314.22 g/mol (hexyloxy-substituted analogs, ).
- Hydrogen Bonding : Compounds with ortho-fluorine substituents (e.g., 2,3-difluoro or 2,4-difluoro) exhibit stronger intermolecular C–H···F and N–H···O interactions, enhancing crystallinity ().
- Lipophilicity : Chloro-substituted analogs (e.g., 2-bromo-N-(3-chlorophenyl)acetamide) exhibit higher logP values compared to fluoro-substituted derivatives due to chlorine’s larger atomic radius and polarizability ().
Research Findings and Challenges
- Structural Analysis : X-ray crystallography of analogs like 2-(4-bromophenyl)-N-(3,4-difluorophenyl)acetamide () reveals dihedral angles of 66.4° between aromatic rings, influencing packing stability. Similar studies are needed for this compound to confirm its crystal structure.
- Stereoelectronic Effects : Fluorine’s electronegativity and small size enhance metabolic stability in drug design, but ortho-substitution may sterically hinder binding to biological targets ().
- Synthetic Limitations : Some derivatives, like 2-bromo-N-(2,3-dichlorophenyl)acetamide, are discontinued due to challenges in purification ().
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